2-Anilinopyrimidine-5-carbaldehyde
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Overview
Description
2-Anilinopyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications. The molecular formula of this compound is C11H9N3O, and it has a molecular weight of 199.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been proposed for the synthesis of 2-Anilinopyrimidine-5-carbaldehyde:
Microwave-Assisted Synthesis: This method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions.
Cyclization Reactions: Cyclization between guanidines and β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under refluxing conditions for several hours.
Aromatic Nucleophilic Substitution: Substitution of halogen pyrimidines or substituted heterocycles having an alkylsulfonyl group with anilines under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and reduced reaction times. The use of continuous flow reactors can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Anilinopyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include aniline derivatives and strong acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 2-Anilinopyrimidine-5-carboxylic acid.
Reduction: Formation of 2-Anilinopyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-Anilinopyrimidine-5-carbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, including as kinase inhibitors with antiproliferative activity against cancer cell lines.
Industry: Used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Anilinopyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological activity. For example, some derivatives of this compound have been found to inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor for the synthesis of various pyrimidine derivatives.
2-Chloropyrimidine: Used in the synthesis of other heterocyclic compounds.
2-Methylpyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2-Anilinopyrimidine-5-carbaldehyde is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its potential as a therapeutic agent and its versatility in synthetic chemistry make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-anilinopyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFHXIZSGIGYOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268707 |
Source
|
Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1080028-75-6 |
Source
|
Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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